molecular formula C15H9N3O2S B15023208 (5Z)-5-benzylidene-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-benzylidene-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15023208
M. Wt: 295.3 g/mol
InChI Key: NOTSOLRUYXCEJG-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(FURAN-2-YL)-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a furan ring, a phenylmethylidene group, and a triazolothiazole core

Preparation Methods

The synthesis of (5Z)-2-(FURAN-2-YL)-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

(5Z)-2-(FURAN-2-YL)-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (5Z)-2-(FURAN-2-YL)-5-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolothiazoles and related heterocyclic compounds These compounds share structural similarities but may differ in their functional groups and chemical properties

Properties

Molecular Formula

C15H9N3O2S

Molecular Weight

295.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H9N3O2S/c19-14-12(9-10-5-2-1-3-6-10)21-15-16-13(17-18(14)15)11-7-4-8-20-11/h1-9H/b12-9-

InChI Key

NOTSOLRUYXCEJG-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.